Benzamide, 4-ethoxy-N,N-dimethyl-
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Overview
Description
Benzamide, 4-ethoxy-N,N-dimethyl- is an organic compound belonging to the class of benzamides It is characterized by the presence of an ethoxy group at the 4-position of the benzene ring and two methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 4-ethoxy-N,N-dimethyl- typically involves the condensation of 4-ethoxybenzoic acid with N,N-dimethylamine. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported as an efficient method for the preparation of benzamide derivatives .
Industrial Production Methods
Industrial production of benzamide, 4-ethoxy-N,N-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-ethoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of N,N-dimethyl-4-ethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Benzamide, 4-ethoxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzamide, 4-ethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N,N-dimethyl-: Lacks the ethoxy group at the 4-position.
Benzamide, N,N-diethyl-4-methyl-: Contains ethyl groups instead of methyl groups and a methyl group at the 4-position.
Uniqueness
Benzamide, 4-ethoxy-N,N-dimethyl- is unique due to the presence of the ethoxy group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzamide derivatives and may confer specific properties that are advantageous for certain applications.
Properties
CAS No. |
90526-03-7 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-ethoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10-7-5-9(6-8-10)11(13)12(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
BGCZZBNYWGNPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C |
Origin of Product |
United States |
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